molecular formula C21H17FN4O B251521 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide

Cat. No.: B251521
M. Wt: 360.4 g/mol
InChI Key: HDQFSHSYQBKACB-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide is a complex organic compound that features a benzotriazole ring substituted with a fluorophenyl group and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole ring. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form benzotriazole. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene . The final step involves the coupling of the benzotriazole derivative with 3,5-dimethylbenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both benzotriazole and benzamide moieties. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H17FN4O/c1-13-9-14(2)11-15(10-13)21(27)23-17-5-8-19-20(12-17)25-26(24-19)18-6-3-16(22)4-7-18/h3-12H,1-2H3,(H,23,27)

InChI Key

HDQFSHSYQBKACB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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